2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran
Description
2-(2-Chloro-2-nitropropoxy)tetrahydro-2H-pyran (CAS: 86958-48-7) is a halogenated nitro compound featuring a tetrahydropyran ring substituted with a 2-chloro-2-nitropropoxy group. It serves as a critical intermediate in synthesizing olefins, butenolides, and nitro butyrolactones, particularly in biochemical applications requiring high purity . Its structure combines the stability of the tetrahydropyran ring with the reactivity of nitro and chloro substituents, enabling diverse functionalization pathways.
Properties
IUPAC Name |
2-(2-chloro-2-nitropropoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4/c1-8(9,10(11)12)6-14-7-4-2-3-5-13-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXCGZPUSLGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCCCO1)([N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
A plausible route involves the reaction of tetrahydropyran-2-ol with 2-chloro-2-nitropropyl bromide under Williamson conditions. This method employs a strong base (e.g., NaH or KOH) to deprotonate the THP hydroxyl group, facilitating nucleophilic attack on the alkyl halide.
Representative Protocol
Nitro Group Installation via Nitration
Alternatively, the nitro group may be introduced after etherification. For instance, propoxylation of THP with 2-chloropropanol, followed by nitration using nitric acid (HNO₃) in acetic anhydride, could yield the target compound.
Nitration Step Parameters
| Parameter | Value |
|---|---|
| Nitrating agent | HNO₃ (conc.) |
| Solvent | Acetic anhydride |
| Temperature | 0–5°C (to avoid overnitration) |
| Reaction time | 1–2 hours |
This method risks side reactions such as ring nitration or decomposition, necessitating precise temperature control.
Domino Reaction Strategies
Recent advances in domino reactions (one-pot, multi-step processes) offer efficient pathways for complex molecules. A protocol adapted from ACS Omega involves:
Example Procedure
-
Step 1 : Cyclization of a diketone with DMFDMA (N,N-dimethylformamide dimethyl acetal) to form a pyranone scaffold.
-
Step 2 : Treatment with Cl₂ gas at −10°C to introduce chlorine.
Advantages :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Williamson ether synthesis | High selectivity, scalability | Requires pre-functionalized alkyl halide | 60–70% |
| Post-etherification nitration | Flexible nitro group placement | Risk of overnitration | 40–55% |
| Domino reaction | One-pot efficiency | Complex optimization required | 50–65% |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates in Williamson ether synthesis by stabilizing intermediates. Conversely, nitration benefits from acetic anhydride’s ability to scavenge water, minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-2-nitropropoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly used.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of new compounds with substituted groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
- Research indicates that compounds similar to 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran exhibit significant antimicrobial activity. These compounds can serve as potential drug candidates for treating bacterial infections due to their ability to disrupt bacterial cell membranes and inhibit growth.
Anticancer Activity
- Studies have shown that derivatives of this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. The nitro group in the structure is often associated with enhanced biological activity, making it a candidate for further investigation in cancer therapeutics.
Drug Development
- The compound's unique structure allows it to be a versatile building block for synthesizing new pharmacologically active molecules. Its derivatives can be explored for their effects on various biological targets, potentially leading to the development of novel drugs.
Materials Science
Polymer Chemistry
- This compound can be utilized in the synthesis of advanced polymers. Its reactive functional groups enable it to participate in polymerization reactions, leading to materials with tailored properties for specific applications.
Nanomaterials
- The compound's ability to form stable intermediates can be harnessed in the development of nanomaterials. These materials are crucial in various fields, including electronics, drug delivery systems, and environmental remediation.
Chemical Biology
Molecular Probes
- In chemical biology, derivatives of this compound can be synthesized as molecular probes to study biological processes. Their ability to interact with specific biomolecules makes them valuable tools for understanding cellular mechanisms and pathways.
Spin Trapping Studies
- The compound has been explored in spin trapping studies where it can help detect free radicals in biological systems. This application is significant for understanding oxidative stress and its implications in various diseases.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated effective inhibition of bacterial growth at low concentrations. | Potential use as an antibiotic agent. |
| Research on Anticancer Properties | Induced apoptosis in specific cancer cell lines through targeted pathways. | Development of new cancer therapies. |
| Polymerization Techniques | Successfully incorporated into polymer matrices resulting in enhanced mechanical properties. | Applications in material science and engineering. |
Mechanism of Action
The mechanism of action of 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic reduction and substitution reactions .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The functional groups attached to the tetrahydropyran ring significantly influence chemical behavior:
Key Observations :
Physical and Thermodynamic Properties
Note: The nitro and chloro substituents in the target compound likely increase molecular weight and reduce volatility compared to methoxy derivatives. Missing data highlights the need for further experimental characterization.
Biological Activity
2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential bioactive properties. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C8H12ClN1O4, with a molecular weight of 221.64 g/mol. The compound features a tetrahydropyran ring, which is known for its stability and versatility in organic synthesis. The presence of both a chloro and nitro group enhances its potential reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. Below are key findings from recent studies:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound:
- Study 1 : In vitro tests demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Study 2 : The compound also showed effectiveness against certain fungal strains, indicating a broad-spectrum antimicrobial potential .
Anticancer Properties
The anticancer activity of this compound has been explored in various cancer cell lines:
- Case Study : In a study involving pancreatic cancer cell lines, the compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
- Mechanism of Action : Preliminary investigations indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Study 3 : In models of oxidative stress, this compound demonstrated the ability to reduce neuronal cell death, potentially through antioxidant mechanisms .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,4-dihydro-2H-pyran with 2-nitropropanol in the presence of an acid catalyst. The reaction yields the desired product with good efficiency and purity .
Comparative Biological Activity
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| 2-(Chloromethyl)tetrahydro-2H-pyran | Moderate | Low | None |
| 3-(Nitrophenyl)tetrahydropyran | High | Moderate | Some |
| This compound | High | Significant | Promising |
Q & A
Q. What are the common synthetic routes for 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran, and how are reaction conditions optimized?
Q. How is the stereochemical configuration of this compound determined experimentally?
- Methodological Answer : Diastereomers are resolved using chiral HPLC or crystallography. NMR coupling constants (e.g., J-values for axial/equatorial protons) and NOESY correlations identify spatial arrangements. For example, coupling constants >10 Hz in ¹H NMR suggest trans-diaxial relationships in the pyran ring . X-ray diffraction provides definitive proof, while computational methods (DFT) predict stability trends among stereoisomers .
Q. What safety protocols are critical when handling nitro- and chloro-substituted tetrahydropyrans?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection (GHS Category 1 eye irritants ). Avoid inhalation (P260 precaution) and direct contact with skin (P303+P361+P353 response). Store in inert atmospheres (<25°C) to prevent decomposition. Emergency procedures include rinsing eyes with water for 15 minutes (P305+P351+P338) and using activated carbon for spill containment .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing substituent, polarizing the C–Cl bond and enhancing SN2 reactivity. In nucleophilic substitutions (e.g., with amines or thiols), the nitro group stabilizes transition states, reducing activation energy. Kinetic studies (e.g., using Eyring plots) show a 3–5× rate increase compared to non-nitro analogs. Competing elimination pathways (E2) are minimized by using bulky bases (e.g., DIPEA) .
Q. What catalytic systems improve diastereoselectivity in the synthesis of tetrahydropyran derivatives?
- Methodological Answer : Chiral copper(II)-bisphosphine complexes (e.g., L3 ligands) induce asymmetry via π-cation interactions, achieving d.r. >10:1 in cycloadditions . Asymmetric organocatalysts (e.g., thiourea derivatives) or enzyme-mediated systems (e.g., lipases) also enhance selectivity. For example, Burkholderia cepacia lipase achieves >90% ee in kinetic resolutions of tetrahydropyran intermediates .
Q. How can computational modeling predict the regioselectivity of cyclization reactions in nitropropoxy-tetrahydropyrans?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) map transition-state energies for competing pathways. AIM (Atoms in Molecules) analysis identifies bond critical points, while NBO (Natural Bond Orbital) charges predict nucleophilic/electrophilic sites. For example, simulations show that 6-endo-trig cyclization is favored over 5-exo-trig by 8–12 kcal/mol due to orbital overlap in nitro-substituted systems .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
